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Compound of Interest

Compound Name: N-Fmoc rhodamine 110

Cat. No.: B15130059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and
applications of N-Fmoc rhodamine 110. It is designed to be a valuable resource for
researchers and professionals in the fields of chemistry, biology, and drug development who
utilize fluorescent probes and protecting group strategies in their work.

Introduction to N-Fmoc Rhodamine 110

N-Fmoc rhodamine 110 is a derivative of the highly fluorescent rhodamine 110 dye. In this
compound, one of the two amino groups of rhodamine 110 is protected by a 9-
fluorenylmethyloxycarbonyl (Fmoc) group. Rhodamine 110 is a xanthene-based fluorophore
known for its bright green fluorescence, high quantum yield, and good photostability. The
introduction of the Fmoc protecting group serves a crucial purpose: it quenches the
fluorescence of the rhodamine 110 core. This "caged" fluorophore can be strategically
deprotected, typically under mild basic conditions, to release the highly fluorescent rhodamine
110. This on-demand activation of fluorescence makes N-Fmoc rhodamine 110 an excellent
tool for the development of fluorogenic substrates, particularly for enzymatic assays.

The primary application of N-Fmoc rhodamine 110 is in the solid-phase peptide synthesis
(SPPS) of fluorogenic peptidase substrates.[1][2][3] In this methodology, the N-Fmoc
rhodamine 110 is attached to a solid support, and a peptide sequence specific to a particular
protease is synthesized on the unprotected amino group. The resulting peptide-dye conjugate
is initially non-fluorescent. Upon cleavage of the peptide by the target protease, the highly
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fluorescent rhodamine 110 is released, providing a robust and sensitive signal for enzyme
activity.[4][5][6]

Quantitative Data

The photophysical properties of rhodamine 110 are significantly altered by the presence of the
Fmoc protecting group. The Fmoc group effectively quenches the fluorescence of the
rhodamine core. Upon deprotection, the vibrant fluorescence of rhodamine 110 is restored. The
table below summarizes the key quantitative data for the deprotected rhodamine 110.

Property Value Notes
Molecular Formula C35H24N205 For N-Fmoc rhodamine 110.
Molecular Weight 552.6 g/mol For N-Fmoc rhodamine 110.[7]
o ) For deprotected rhodamine
Excitation Maximum (Aex) ~497-500 nm 110
o ) For deprotected rhodamine
Emission Maximum (Aem) ~520-522 nm

110.

For deprotected rhodamine

Molar Extinction Coefficient (g) ~80,000 cm~tM—1
110 at ~496 nm.[4]

The quantum yield of

rhodamine 110 is high,

Quantum Yield (®) High o ) )
contributing to its bright
fluorescence.

Appearance Deep red solid For N-Fmoc rhodamine 110.

Experimental Protocols
Solid-Phase Synthesis of a Rhodamine 110-Labeled
Peptide

This protocol describes the general steps for synthesizing a fluorogenic peptide substrate using
N-Fmoc rhodamine 110 on a solid support.
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Materials:

2-chlorotrityl chloride resin

e N,N-Diisopropylethylamine (DIPEA)

e Rhodamine 110

e Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

o Methanol (MeOH)

e Fmoc-protected amino acids

e Coupling reagents (e.g., HBTU, HATU)
e 20% (v/v) piperidine in DMF

» Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
o Diethyl ether

Procedure:

e Attachment of Rhodamine 110 to Resin:

[¢]

Swell the 2-chlorotrityl chloride resin in DCM.

o

In a separate flask, dissolve rhodamine 110 in a mixture of DCM and DMF.

[e]

Add DIPEA to the resin, followed by the rhodamine 110 solution.[8]

o

Agitate the mixture for 24 hours.

[¢]

Cap any remaining reactive sites on the resin by adding methanol and agitating for 10-15
minutes.
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o Wash the resin extensively with DMF and DCM.

o Peptide Synthesis (Fmoc-SPPS):

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to
remove the Fmoc group from the attached rhodamine 110 (or the previously coupled
amino acid).[8][9][10][11] Wash the resin thoroughly with DMF.

o Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent
(e.g., HBTU) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the
resin with DMF.

o Repeat the deprotection and coupling steps for each amino acid in the desired peptide
sequence.

o Cleavage and Deprotection:

o After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it
under vacuum.

o Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%
triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-
chain protecting groups.[8]

o Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
o Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
 Purification:

o Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-
HPLC).

o Lyophilize the pure fractions to obtain the final product.

Deprotection of N-Fmoc Rhodamine 110 (General
Procedure)
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This protocol describes the removal of the Fmoc group from N-Fmoc rhodamine 110 in
solution.

Materials:

e N-Fmoc rhodamine 110
« DMF

» Piperidine

Procedure:

Dissolve N-Fmoc rhodamine 110 in DMF.

e Add a solution of 20% piperidine in DMF to the N-Fmoc rhodamine 110 solution.

 Stir the reaction mixture at room temperature. The progress of the deprotection can be
monitored by thin-layer chromatography (TLC) or HPLC.

e Once the reaction is complete, the rhodamine 110 can be purified using standard
chromatographic techniques.

Diagrams
Fmoc Deprotection Mechanism

The Fmoc group is removed under basic conditions, typically using a secondary amine like
piperidine. The mechanism proceeds via a (3-elimination reaction.
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Caption: Mechanism of Fmoc deprotection by piperidine.

Protease Assay Workflow

This diagram illustrates the workflow of a typical fluorogenic protease assay using a rhodamine
110-labeled peptide substrate.
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Assay Preparation
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Caption: Workflow for a fluorogenic protease assay.
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Conclusion

N-Fmoc rhodamine 110 is a versatile and powerful tool for the synthesis of fluorogenic
substrates, enabling sensitive and continuous monitoring of enzyme activity. Its compatibility
with standard Fmoc-based solid-phase peptide synthesis makes it readily accessible for the
creation of custom probes for a wide range of proteases. Understanding the principles of Fmoc
protecting group chemistry and the photophysical properties of rhodamine 110 is key to the
successful design and implementation of robust and reliable enzymatic assays in drug
discovery and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15130059#understanding-n-fmoc-rhodamine-110-
protecting-group-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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